N-(5-((3-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
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Overview
Description
N-(5-((3-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone ring, a pyridinecarboxamide group, and a nitrophenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide typically involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone intermediate with 4-pyridinecarboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
N-(5-((3-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-((3-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets. The compound’s thiazolidinone ring and nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((3-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-1-naphthalenamine
- N-(5-((3-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-2-pyrazinecarbohydrazide
- N-(5-((3-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-2-(trifluoromethyl)aniline
Uniqueness
N-(5-((3-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is unique due to its combination of a thiazolidinone ring, a pyridinecarboxamide group, and a nitrophenyl moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
68711-01-3 |
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Molecular Formula |
C16H10N4O4S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H10N4O4S2/c21-14(11-4-6-17-7-5-11)18-19-15(22)13(26-16(19)25)9-10-2-1-3-12(8-10)20(23)24/h1-9H,(H,18,21)/b13-9+ |
InChI Key |
VHHRSPRKZQNZGR-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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